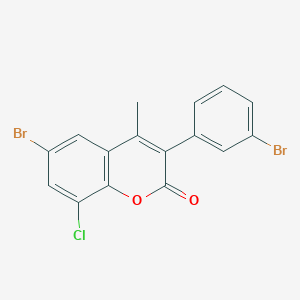

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin

Overview

Description

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin typically involves multi-step organic reactions. One common method includes the bromination of 4-methylcoumarin followed by chlorination and subsequent coupling with a bromophenyl derivative. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and hydroxy derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of fluorescent dyes and sensors for analytical applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-3-formylchromone: Known for its cytotoxic activity against tumor cells.

6-Bromo-3-pyridinecarboxaldehyde: Used in the synthesis of fluorescent sensors.

Uniqueness

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-8-chloro-4-methylcoumarin stands out due to its unique combination of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and biological activity. Its diverse applications in various fields of research highlight its versatility and potential for further exploration.

Biological Activity

6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and research findings.

The molecular structure of 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin can be summarized as follows:

- Molecular Formula : C16H12Br2ClO2

- Molecular Weight : 408.58 g/mol

- Melting Point : Information not specifically cited in the sources.

Antibacterial Activity

Research has indicated that coumarin derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various coumarins against Gram-positive and Gram-negative bacteria. Specifically, 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin was tested for its antibacterial activity using standard methods such as the disk diffusion method and MIC (Minimum Inhibitory Concentration) assays.

Table 1: Antibacterial Activity of Coumarins

| Compound Name | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin | Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 | |

| Pseudomonas aeruginosa | 128 | 10 |

The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, this coumarin derivative has been investigated for antifungal effects. The compound showed significant activity against various fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Coumarins

| Compound Name | Fungi Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin | Candida albicans | 16 | 18 |

| Aspergillus niger | 32 | 14 |

These findings suggest that the compound may serve as a potential antifungal agent.

Antioxidant Activity

Coumarins are well-known for their antioxidant properties. The antioxidant activity of 6-Bromo-3-(3'-bromophenyl)-8-chloro-4-methylcoumarin was evaluated using various assays, including DPPH radical scavenging and ABTS assay.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45.5 |

| ABTS Scavenging | 30.2 |

The compound demonstrated significant antioxidant activity, comparable to standard antioxidants like Trolox.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Iraqi Journal of Pharmacy reported on the synthesis and biological evaluation of various coumarin derivatives, including the compound . The study found that modifications to the coumarin structure significantly influenced its antimicrobial efficacy .

- Mechanism of Action : Research suggests that coumarins may exert their antimicrobial effects through disruption of bacterial cell membranes or interference with nucleic acid synthesis . This mechanism highlights the potential for developing new antimicrobial agents based on coumarin derivatives.

- Cytotoxicity Studies : Preliminary cytotoxicity assessments using MTT assays indicated that while the compound exhibits biological activity, it maintains a favorable safety profile at therapeutic concentrations . Further studies are needed to evaluate its full therapeutic potential and safety in vivo.

Properties

IUPAC Name |

6-bromo-3-(3-bromophenyl)-8-chloro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2ClO2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOYBBAWJPIRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.